5-(Prop-1-ynyl)pyridin-3-ylboronic acid
Overview
Description
5-(Prop-1-ynyl)pyridin-3-ylboronic acid is an organic compound with the molecular formula C8H8BNO2 and a molecular weight of 160.97 g/mol It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a pyridine ring substituted with a propynyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Prop-1-ynyl)pyridin-3-ylboronic acid typically involves the coupling of a pyridine derivative with a boronic acid precursor. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 5-bromo-3-pyridine with propynylboronic acid under basic conditions . The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(Prop-1-ynyl)pyridin-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the propynyl group to a propyl group.
Substitution: The boronic acid group can participate in substitution reactions, forming new C-C bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The Suzuki-Miyaura coupling reaction uses palladium catalysts and bases like potassium carbonate.
Major Products
The major products formed from these reactions include pyridine N-oxides, propyl-substituted pyridines, and various substituted pyridine derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
5-(Prop-1-ynyl)pyridin-3-ylboronic acid has a wide range of applications in scientific research:
Biology: The compound is utilized in the development of boron-containing drugs and as a probe in biological assays.
Mechanism of Action
The mechanism of action of 5-(Prop-1-ynyl)pyridin-3-ylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a ligand in coordination chemistry . The propynyl group provides additional reactivity, allowing for further functionalization and modification of the compound.
Comparison with Similar Compounds
Similar Compounds
- 5-(Prop-1-ynyl)pyridine-3-boronic acid
- 5-(Prop-1-ynyl)pyridine-3-ylboronic acid
- 5-(Prop-1-ynyl)pyridin-3-ylboronic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other boronic acids. The presence of the propynyl group at the 5-position of the pyridine ring enhances its utility in cross-coupling reactions and provides a handle for further functionalization .
Properties
IUPAC Name |
(5-prop-1-ynylpyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c1-2-3-7-4-8(9(11)12)6-10-5-7/h4-6,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICKHKWSOJEAII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)C#CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917471-30-8 | |
Record name | 5-(1-Propynyl)pyridine-3-boronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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